molecular formula C8H12O2S B6271717 2-methyl-3-(thiolan-3-yl)prop-2-enoic acid CAS No. 1704481-72-0

2-methyl-3-(thiolan-3-yl)prop-2-enoic acid

Cat. No.: B6271717
CAS No.: 1704481-72-0
M. Wt: 172.2
InChI Key:
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Description

2-methyl-3-(thiolan-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H12O2S This compound features a thiolane ring, which is a five-membered ring containing sulfur, attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of a thiolane derivative with a suitable precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(thiolan-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-3-(thiolan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-methyl-3-(thiolan-3-yl)prop-2-enoic acid can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds also contain sulfur in a five-membered ring and exhibit similar chemical properties.

    Prop-2-enoic acid derivatives: Compounds with similar structural features but different substituents on the prop-2-enoic acid moiety.

The uniqueness of this compound lies in its specific combination of a thiolane ring and a prop-2-enoic acid moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

1704481-72-0

Molecular Formula

C8H12O2S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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